(1H-Pyrazol-4-yl)methanethiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6N2S |
|---|---|
Molecular Weight |
114.17 g/mol |
IUPAC Name |
1H-pyrazol-4-ylmethanethiol |
InChI |
InChI=1S/C4H6N2S/c7-3-4-1-5-6-2-4/h1-2,7H,3H2,(H,5,6) |
InChI Key |
JZPMKRCZBWSODS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)CS |
Origin of Product |
United States |
Synthetic Methodologies for 1h Pyrazol 4 Yl Methanethiol and Its Chemical Analogues
Classical and Contemporary Approaches to Pyrazole (B372694) Ring Formation
The construction of the pyrazole ring is a well-established field in heterocyclic chemistry, with methods evolving from classical condensations to highly efficient modern strategies.
Cyclocondensation Reactions
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction, famously pioneered by Knorr in 1883. mdpi.com This approach typically involves the reaction of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative. beilstein-journals.org
The classical Knorr synthesis utilizes the condensation of 1,3-dicarbonyl compounds, such as β-diketones, with hydrazines. mdpi.com While straightforward, this method can lead to a mixture of regioisomers if both the 1,3-dicarbonyl and the hydrazine are unsymmetrical. mdpi.com To address this and expand the substrate scope, contemporary approaches have incorporated various 1,3-dicarbonyl equivalents. These include α,β-unsaturated ketones and aldehydes, β-enaminones, and cross-conjugated enynones. mdpi.comnih.gov
Modern advancements have also focused on improving reaction conditions and efficiency. Catalysts such as iodine, ferric chloride (FeCl₃), and silver triflate (AgOTf) have been used to promote the reaction, often leading to higher yields and shorter reaction times. mdpi.com Furthermore, the use of environmentally benign solvents like glycerol (B35011) or solvent-free and microwave-assisted conditions highlights the evolution toward greener synthetic protocols. mdpi.comscielo.br For instance, a simple and efficient synthesis of 4-arylselanylpyrazoles was achieved by reacting α-arylselanyl-1,3-diketones with arylhydrazines in glycerol at 60 °C without the need for a catalyst. scielo.br
Table 1: Examples of Pyrazole Synthesis via Cyclocondensation
| 1,3-Dicarbonyl Analogue | Hydrazine Derivative | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 1,3-Diketones | Hydrazine derivatives | In situ synthesis from ketones and acid chlorides | Polysubstituted pyrazoles | Good to excellent | mdpi.com |
| α,β-Alkynic aldehydes | Phenylselenyl chloride, Hydrazines | One-pot reaction | 4-(Phenylselanyl)pyrazoles | Not specified | mdpi.com |
| Arylhydrazine hydrochloride, 2-(ethoxymethyl)malononitrile | Sodium hydroxide, Ethanol | Classical cyclocondensation | 5-Amino-1-arylpyrazole-4-carbonitriles | Not specified | encyclopedia.pub |
| α-Arylselanyl-1,3-diketones | Arylhydrazines | Glycerol, 60 °C, N₂ | 4-Arylselanylpyrazoles | Moderate to good (e.g., 82%) | scielo.br |
| Cross-conjugated enynones | Arylhydrazines | No special conditions required | Pyrazole derivatives | Good | nih.gov |
1,3-Dipolar Cycloaddition Strategies
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is another powerful and atom-economical strategy for constructing the pyrazole ring. niscpr.res.innih.gov This method involves the reaction of a 1,3-dipole with a dipolarophile, an unsaturated molecule such as an alkene or alkyne. scielo.br
A common approach utilizes nitrile imines as the 1,3-dipole. Nitrile imines are typically generated in situ from precursors like hydrazidoyl halides or by the oxidation of aldehyde hydrazones. niscpr.res.inbohrium.com These reactive intermediates readily undergo cycloaddition with various dipolarophiles, including electron-deficient alkenes and active methylene (B1212753) compounds like acetylacetone (B45752), to afford pyrazole and pyrazoline derivatives with high regioselectivity. niscpr.res.inbohrium.com
Alternatively, diazo compounds serve as effective 1,3-dipoles. For example, the reaction between terminal alkynes and α-chiral tosylhydrazones proceeds through a cascade involving the decomposition of the hydrazone to a diazo compound, followed by a 1,3-dipolar cycloaddition with the alkyne. scispace.com This often leads to a 3H-pyrazole intermediate, which then rearranges via a exlibrisgroup.commdpi.com-sigmatropic shift to yield the stable aromatic 1H-pyrazole. scispace.com This strategy has been successfully applied to the synthesis of structurally diverse and chiral pyrazoles. scispace.com
Table 2: Examples of Pyrazole Synthesis via 1,3-Dipolar Cycloaddition
| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Diphenyl hydrazones (source of nitrile imines) | Acetyl acetone | Chloramine-T | 1,3,5-Trisubstituted pyrazoles | 59-78% | niscpr.res.in |
| Hydrazonyl chlorides (source of nitrile imines) | Ninhydrin-derived Morita−Baylis−Hillman carbonates | DBU, CH₃CN, room temp. | 1,3,5-Trisubstituted pyrazoles | Up to 95% | bohrium.com |
| α-Chiral tosylhydrazones (source of diazo compounds) | Terminal alkynes | Cascade reaction | Chiral 1,3,5- and 3,4,5-substituted pyrazoles | Not specified | scispace.com |
| Bestmann-Ohira Reagent (source of diazo compound) | Electron-deficient alkenes | Not specified | Phosphonyl/sulfonylpyrazoles and pyrazole esters | Not specified | nih.gov |
Introduction of the Methanethiol (B179389) Moiety and Related Sulfur-Containing Groups
Once the pyrazole core is formed, the next critical step is the introduction of the methanethiol group at the C4 position. This can be achieved either by direct functionalization of an existing pyrazole or by using a precursor that already contains a suitable functional handle.
Direct Functionalization Pathways
Direct C-H functionalization offers an efficient route to introduce sulfur-containing groups onto the pyrazole ring. A prominent method is the direct thiocyanation of 4-unsubstituted pyrazoles. This reaction typically employs a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate (NH₄SCN), in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈) or a hypervalent iodine reagent like PhICl₂. beilstein-journals.orgnih.gov The resulting 4-thiocyanatopyrazole is a versatile intermediate that can be subsequently converted to the desired thiol or thioether. beilstein-journals.orgnih.gov For example, 4-thiocyanated pyrazoles have been transformed into thiomethyl-substituted pyrazoles by treatment with methylmagnesium bromide (CH₃MgBr). nih.gov Electrocatalytic methods have also been developed for the direct oxidative cross-dehydrogenative coupling between pyrazoles and thiophenols, providing a metal-free approach to C-S bond formation. researchgate.net
Thioether Precursor Methodologies
An alternative and highly effective strategy involves synthesizing a pyrazole that already bears a functional group at the C4 position, which can then be converted into the methanethiol moiety. A common precursor is a 4-(halomethyl)pyrazole, such as 3-(chloromethyl)pyrazole. These compounds can be synthesized from pyrazoles with a C3- or C5-attached alcohol side chain, which is subsequently converted to the chloride. acs.org Nucleophilic substitution of the chloride with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, yields the target methanethiol. acs.org
Another powerful precursor-based approach starts with the conversion of C-terminal peptide hydrazides into their corresponding thioesters via an acyl pyrazole intermediate, leveraging the Knorr pyrazole synthesis. nih.gov This demonstrates a pathway where the pyrazole ring itself facilitates the formation of a thioester, which is a close analogue of a methanethiol. Furthermore, a patented process describes the synthesis of (1H-Pyrazol-4-yl)methanethiol, highlighting its role as a useful production intermediate for other complex molecules. google.com A protocol for synthesizing pyrazole amine thioethers from thiophenol, 3-aminocrotononitrile, and phenylhydrazine (B124118) hydrochloride has also been reported, where the thioether linkage facilitates the key cyclization step. researchgate.net
Table 3: Examples of Thioether/Thiol Introduction on Pyrazoles
| Pyrazole Substrate | Reagents | Method | Product | Reference |
|---|---|---|---|---|
| 4-Unsubstituted pyrazoles | NH₄SCN, PhICl₂ | Direct Thiocyanation | 4-Thiocyanated pyrazoles | nih.gov |
| 4-Thiocyanated pyrazoles | CH₃MgBr, THF | Conversion of Thiocyanate | Thiomethyl-substituted pyrazoles | nih.gov |
| 3-(Chloromethyl)pyrazoles | Sulfur nucleophile (e.g., thioether) | Nucleophilic Substitution | Polyfunctional pyrazoles with thioether side chains | acs.org |
| Amino pyrazoles | Thiophenols | Electrocatalytic C-H/S-H Coupling | Amino pyrazole thioether derivatives | researchgate.net |
| 3-Aminocrotononitrile, Phenylhydrazine, Thiophenol | None (DMSO solvent) | One-pot Thioether-facilitated Cyclization | Pyrazole amine thioether | researchgate.net |
Advanced Synthetic Techniques
The quest for more efficient, sustainable, and versatile synthetic routes has led to the development of several advanced techniques applicable to the synthesis of functionalized pyrazoles.
Multicomponent Reactions (MCRs) have emerged as a highly effective strategy. These reactions combine three or more starting materials in a single pot to form a complex product in a highly convergent fashion, minimizing waste and operational steps. beilstein-journals.org MCRs have been developed to generate in-situ the 1,3-dielectrophiles needed for cyclocondensation, thereby expanding the scope and efficiency of pyrazole synthesis. beilstein-journals.org
Flow Chemistry offers significant advantages for handling reactive intermediates, such as those generated during lithiation reactions. The synthesis of functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles has been demonstrated using a flow reactor for the lithiation step, which allows for better control of reaction parameters and improved safety. enamine.net
Modern Catalytic Systems continue to push the boundaries of pyrazole synthesis. This includes the development of metal-free catalytic oxidative sulfenylation using biomimetic flavin and iodine, and visible-light-promoted C-H thiocyanation using graphite-phase carbon nitride as a sustainable catalyst. beilstein-journals.orgresearchgate.net These methods reduce reliance on transition metals and harsh oxidants, aligning with the principles of green chemistry. beilstein-journals.orgresearchgate.net
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. This approach is highly valued for its atom economy and efficiency. longdom.orglongdom.orgpreprints.orgacademie-sciences.fr
In the context of pyrazole synthesis, MCRs offer a direct pathway to highly functionalized pyrazole derivatives. A common strategy involves the condensation of a β-dicarbonyl compound, a hydrazine derivative, and an aldehyde. longdom.orglongdom.orgpreprints.orgacademie-sciences.fr For instance, the three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water, catalyzed by ammonium acetate, provides a straightforward and environmentally friendly route to 1H-pyrazole derivatives. longdom.orglongdom.orgpreprints.org This method is notable for its simple experimental procedure and cost-effectiveness. longdom.orglongdom.orgpreprints.org
Researchers have successfully synthesized various pyrazole derivatives using MCRs, including those with potential applications in medicinal chemistry. One study reported the synthesis of pyrazolo[3,4-b]pyridine derivatives through a four-component reaction of enaminones, benzaldehyde, hydrazine hydrochloride, and ethyl cyanoacetate (B8463686) in water. longdom.orglongdom.orgpreprints.org Another example is the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives via the condensation of hydrazine hydrate, ethyl acetoacetate, and various aldehydes in water. academie-sciences.fr
The mechanism of these reactions typically involves the initial formation of a pyrazolone (B3327878) intermediate from the reaction of the β-dicarbonyl compound and hydrazine. academie-sciences.fr This is followed by a Knoevenagel condensation with the aldehyde to form an activated alkene, which then undergoes a Michael addition with another molecule of the pyrazolone to yield the final product. academie-sciences.fr
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has become a popular technique for accelerating organic reactions. This method often leads to shorter reaction times, higher yields, and improved purity of products compared to conventional heating methods. rsc.orgdergipark.org.trnih.govrsc.org
In the synthesis of pyrazole derivatives, microwave irradiation has been successfully employed in various reaction setups. For example, the condensation of hydrazine derivatives with β-keto esters under solvent-free microwave irradiation leads to the rapid formation of pyrazolones in good to excellent yields. researchgate.net This method has been shown to be significantly faster than conventional heating, with reactions completing in seconds to minutes. researchgate.net
Another application of microwave assistance is in the synthesis of pyrazolyl-substituted benzochroman-4-ones, where microwave irradiation at 180 W for 5–7 minutes resulted in good yields, whereas conventional refluxing required 10–12 hours and gave lower yields. rsc.org Similarly, the synthesis of pyrazole-based benzo[d]imidazoles from 1-phenyl-1H-pyrazole-4-carbaldehydes and o-phenylene diamine was achieved in 7–9 minutes under microwave irradiation at 300 W, with yields ranging from 77% to 89%. rsc.org
Microwave-assisted synthesis is not limited to simple pyrazoles. It has also been used for the synthesis of more complex structures like pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, and pyrazolo[1,5-a]pyrimidines. rsc.orgresearchgate.net The use of microwave energy in these syntheses often allows for solvent-free conditions, contributing to the principles of green chemistry. rsc.orgdergipark.org.tr
Ultrasound-Mediated Reaction Development
Ultrasound irradiation is another green chemistry technique that can enhance reaction rates and yields. nih.govnih.govresearchgate.net The mechanical effects of ultrasound, such as cavitation, can lead to improved mixing and mass transfer, thereby accelerating chemical reactions. nih.gov
Ultrasound has been effectively used in the synthesis of pyrazole-containing heterocyclic compounds. For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved with high yields in short reaction times using ultrasound irradiation. In one study, a four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives using ceric ammonium nitrate (B79036) (CAN) as a catalyst in water under ultrasound irradiation gave excellent yields. nih.gov Another report describes the use of Mn/ZrO2 in an ultrasound-assisted synthesis of pyrano[2,3-c]pyrazole-3-carboxylates and pyrano[2,3-c]pyrazole-5-carbonitriles, achieving a 98% yield in just 10 minutes, compared to an 83% yield in 1 hour with conventional methods. nih.gov
Ultrasound-assisted synthesis is particularly advantageous for multicomponent reactions in aqueous media, promoting green and sustainable chemical processes. researchgate.net The synthesis of thiourea-linked pyrazole derivatives has also been reported using a stepwise, ultrasound-assisted method under metal-free conditions. nih.gov This approach highlights the versatility of ultrasound in facilitating the formation of diverse pyrazole analogues.
Metal-Catalyzed Synthetic Routes for Pyrazole Thiols
Transition metal-catalyzed reactions are indispensable in modern organic synthesis for the formation of carbon-sulfur (C-S) bonds, which is a key step in the synthesis of pyrazole thiols. google.com Catalysts based on palladium, copper, and iron have been extensively studied for their efficiency in promoting these transformations. google.com
The direct C-H functionalization of pyrazoles represents a highly atom-economical approach to introduce various functional groups, including thiols. rsc.org Transition metal catalysts play a crucial role in activating the C-H bond, allowing for regioselective substitution. rsc.org For example, palladium-catalyzed cross-coupling reactions of thiols or disulfides with halogenated pyrazoles are a general method for constructing C-S bonds. google.com
Copper-catalyzed reactions have also proven effective. A copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a convenient route to substituted pyrazoles with high regioselectivity. organic-chemistry.org In this method, inexpensive Cu2O serves as the promoter, and air acts as a green oxidant. organic-chemistry.org Furthermore, a copper-catalyzed three-component reaction of N-unsubstituted pyrazoles with selenium powder and aryl iodides has been developed for the synthesis of 4-organylselanyl-1H-pyrazoles, which are analogues of pyrazole thiols. researchgate.net
Iron-catalyzed routes have also been explored for the regioselective synthesis of substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org These metal-catalyzed methods offer a broad substrate scope and good functional group tolerance, making them valuable tools for the synthesis of a wide range of pyrazole thiol derivatives. rsc.orgorganic-chemistry.org
Oxidant-Free and Green Chemistry Synthetic Considerations
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. researchgate.netresearchgate.net In the synthesis of pyrazole thiols, several strategies align with these principles.
Metal-free and solvent-free reaction conditions are highly desirable. For example, a metal-free, iodine-catalyzed cyclocondensation and C-H bond sulfenylation has been developed for the synthesis of C-4 sulfenylated pyrazoles via a domino multicomponent reaction. google.com Another approach involves the NaOH-promoted sulfenylation of pyrazolones with aryl thiols, which also avoids the use of metal catalysts. google.com
Electrochemical methods offer a particularly green alternative for the synthesis of pyrazole derivatives. An electrochemical cross-dehydrogenative coupling of 1H-pyrazoles with diorganyl diselenides has been reported for the synthesis of 4-organylselanyl-1H-pyrazoles. researchgate.net This method is atom-economical and proceeds under chemical oxidant-free and mild conditions, with high scalability. researchgate.net
The use of water as a solvent is another key aspect of green chemistry. academie-sciences.fr As mentioned in the MCR section, many pyrazole syntheses can be efficiently carried out in water, which simplifies product isolation and reduces the environmental impact of the process. longdom.orglongdom.orgpreprints.orgacademie-sciences.fr Furthermore, the use of molecular oxygen from the air as a terminal oxidant in some reactions is a sustainable approach that generates water as the only byproduct. organic-chemistry.orgacs.org
Regioselectivity and Stereoselectivity in the Synthesis of Pyrazole-Thiol Systems
Controlling regioselectivity is a critical challenge in the synthesis of substituted pyrazoles, especially when using unsymmetrical starting materials. The reaction of unsymmetrical 1,3-diketones with hydrazine derivatives can lead to a mixture of regioisomers. thieme.deacs.org
Several strategies have been developed to address this issue. The choice of solvent can have a dramatic impact on regioselectivity. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to significantly increase the regioselectivity in the formation of N-methylpyrazoles from the reaction of 1,3-diketones with methylhydrazine. acs.org
The nature of the substituents on the starting materials also plays a crucial role. In the synthesis of 1,3,4,5-tetrasubstituted pyrazoles via an eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction, high regioselectivity was achieved by careful selection of the enaminone and nitrilimine precursors. nih.gov
Metal catalysts can also be employed to control regioselectivity. A silver-catalyzed reaction between trifluoromethylated ynones and aryl (alkyl) hydrazines led to the highly regioselective formation of 3-CF3-pyrazoles. mdpi.com Similarly, a palladium-catalyzed coupling of aryl triflates with pyrazole derivatives using a specific phosphine (B1218219) ligand (tBuBrettPhos) provided N-arylpyrazoles in very good yields with high regioselectivity. organic-chemistry.org
While stereoselectivity is less commonly a factor in the synthesis of the aromatic pyrazole ring itself, it can be relevant when chiral centers are present in the substituents or when forming related saturated or partially saturated ring systems like pyrazolines. However, for the synthesis of this compound and its direct aromatic analogues, the primary focus is on achieving high regioselectivity.
Chemical Reactivity and Mechanistic Investigations of 1h Pyrazol 4 Yl Methanethiol
Reactivity Profiles of the Thiol Group
The thiol (-SH) group of (1H-Pyrazol-4-yl)methanethiol is a versatile functional group that participates in a variety of chemical transformations.
Nucleophilic Addition Reactions with Electrophiles
The sulfur atom of the thiol group is nucleophilic and readily attacks electrophilic centers. scribd.com In the form of its thiolate anion (RS-), it becomes a potent nucleophile that can participate in conjugate additions to α,β-unsaturated ketones. acs.orgresearchgate.net The reaction rate and exothermicity are influenced by substituents on the electrophilic partner, with substitution on the C=C bond of an enone generally making the reaction less exothermic. acs.org This is attributed to the stabilization of the substituted enone reactant more than the stabilization of the resulting product. acs.org
Thiolates can also add to other electrophiles such as acetylenic derivatives. For instance, the addition of a thiol to an acetylenic compound can result in a mixture of (Z) and (E) isomers. scribd.com The specific products formed depend on the reaction conditions and the nature of the reactants involved.
Controlled Oxidation to Disulfides and Sulfonic Acids
The thiol group of this compound can be oxidized to form different sulfur-containing functional groups depending on the strength of the oxidizing agent. Mild oxidizing agents, such as hydrogen peroxide (H₂O₂), typically convert the thiol to a disulfide (RSSR). vulcanchem.com In contrast, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the formation of the corresponding sulfonic acid (RSO₃H). vulcanchem.comnih.gov
Table 1: Oxidation Products of this compound
| Oxidizing Agent | Product |
| Hydrogen Peroxide (H₂O₂) (mild) | Disulfide |
| Potassium Permanganate (KMnO₄) (strong) | Sulfonic Acid |
Thiol-Disulfide Exchange Reaction Mechanisms
Thiol-disulfide exchange is a crucial reaction in which a thiolate anion attacks a sulfur atom of a disulfide bond, leading to the formation of a new disulfide and a new thiolate. researchgate.netlibretexts.org This process is essentially a series of two S_N2-like displacement reactions where sulfur atoms act as the nucleophile, electrophile, and leaving group. libretexts.org
The reaction is kinetically driven, and the pKa of the thiol plays a significant role, as the thiolate anion is about 10¹⁰ times more reactive than the corresponding thiol. researchgate.netmdpi.com The exchange is generally faster at a pH above 8, where thiols are more readily deprotonated to the highly nucleophilic thiolate anions. researchgate.net These reactions are fundamental in biological systems for processes like protein folding. nih.gov
Thiol-Maleimide Click Chemistry Mechanistic Studies
Thiol-maleimide "click" chemistry is a highly efficient and selective conjugation method. researchgate.net The reaction involves the Michael addition of a thiol to the double bond of a maleimide. researchgate.net This reaction is known for its rapid kinetics and high yields under mild conditions, including physiological pH. researchgate.netfrontiersin.org
The mechanism can be influenced by the solvent, initiator, and the specific thiol used, potentially proceeding through base-initiated, nucleophile-initiated, or ion pair-initiated pathways. rsc.org The rate of the thiol-maleimide reaction can be significantly faster than other thiol coupling chemistries, with rate constants several orders of magnitude higher than, for example, thiol-disulfide exchange. frontiersin.org The resulting thiosuccinimide adduct can be reversible under certain reducing conditions. frontiersin.org
Reactivity of the 1H-Pyrazole Heterocyclic Ring
The pyrazole (B372694) ring is an aromatic heterocycle, and its reactivity is influenced by the two adjacent nitrogen atoms.
Electrophilic and Nucleophilic Substitution Reactions
The pyrazole ring can undergo both electrophilic and nucleophilic substitution reactions. Due to its π-excessive aromatic character, electrophilic substitution preferentially occurs at the C4 position. nih.govresearchgate.netrrbdavc.org This is because attack at the C3 or C5 positions would generate a highly unstable intermediate with a positive charge on an azomethine nitrogen. rrbdavc.org Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. researchgate.netpharmajournal.net
Nucleophilic attacks, on the other hand, are favored at the C3 and C5 positions, which are deactivated by the electron-withdrawing nature of the adjacent nitrogen atoms. nih.govresearchgate.net The N-unsubstituted pyrazole also exhibits amphoteric properties, with the pyrrole-like NH being able to donate a proton and the pyridine-like nitrogen being able to accept a proton. researchgate.net The reactivity of the pyrazole ring can be modulated by the presence of substituents.
Alkylation and Oxidative Transformations
The reactivity of this compound and related pyrazole-thiol derivatives is characterized by the nucleophilicity of the sulfur atom, which readily participates in alkylation reactions, and its susceptibility to oxidation, yielding sulfoxides and sulfones. These transformations are crucial for the synthesis of a diverse range of functionalized pyrazole compounds.
Alkylation of the thiol group is a common strategy to introduce various substituents. For instance, (1-aryl-4-chloro-1H-imidazol-5-yl)methanethiols, compounds structurally similar to pyrazole-methanethiols, can be alkylated using reagents like alkyl halides, propargyl bromide, or chloroacetic acid to produce the corresponding thioethers. researchgate.net This highlights a general pathway applicable to pyrazole-thiols for creating C-S bonds.
The sulfur atom in pyrazole thioethers is readily oxidized. The oxidation of 1,5-bis(3,5-dimethylpyrazol-1-yl)-3-thiapentane, a pyrazole-containing thioether, with hydrogen peroxide can be controlled to selectively produce either the corresponding sulfoxide (B87167) or sulfone, depending on the stoichiometry of the oxidant used. beilstein-journals.org Similarly, amino pyrazole thioethers can be converted to their sulfoxide derivatives. acs.org More aggressive oxidation, for example using potassium permanganate, can transform thioethers into their sulfone analogues. researchgate.net The thiol group itself can also be oxidized to form disulfides or sulfonic acids. These oxidative transformations not only modify the electronic properties of the molecule but also offer a route to pyrazole derivatives with different chemical and biological characteristics.
Table 1: Examples of Alkylation and Oxidative Transformations
| Reaction Type | Starting Material Class | Reagent(s) | Product Class | Citation(s) |
|---|---|---|---|---|
| Alkylation | (Aryl-imidazol-yl)methanethiols | Alkyl halides, Propargyl bromide | Thioethers | researchgate.net |
| Oxidation | Pyrazole-containing thioether | Hydrogen Peroxide (controlled) | Sulfoxide or Sulfone | beilstein-journals.org |
| Oxidation | Amino pyrazole thioethers | Oxidizing agent | Sulfoxides | acs.org |
| Oxidation | Thioethers | Potassium Permanganate | Sulfones | researchgate.net |
| Oxidation | Pyrazole-thiol | Oxidizing agent | Disulfides, Sulfonic acids |
Reaction Pathway Elucidation and Mechanistic Insights
Understanding the reaction pathways and mechanisms involved in the formation and transformation of pyrazole-thiols is fundamental to controlling reaction outcomes and designing novel synthetic strategies. Research has focused on radical pathways, intramolecular cyclizations, and the kinetic and thermodynamic profiles of key reactions.
Radical-mediated reactions have emerged as a powerful tool for the formation of C-S bonds in pyrazole systems. A notable example is the direct C-4 sulfenylation of pyrazolones with thiols, which proceeds through a radical pathway. researchgate.net This method is advantageous as it often proceeds without the need for a metal catalyst or solvent. rsc.org
The proposed mechanism involves the in-situ generation of a thiyl radical. researchgate.net In a process promoted by an oxidant like DMSO, the thiol is first converted to a thiyl radical intermediate. This radical then attacks the pyrazolone (B3327878) to form a radical intermediate, which ultimately leads to the C-4 sulfenylated pyrazole product. researchgate.net The thiyl radical not only acts as a reactant but also as a single electron transfer agent in the transformation. rsc.org The involvement of radical pathways in such syntheses has been confirmed through radical trapping experiments. nih.gov These findings open new avenues for C-S bond formation by leveraging the unique reactivity of radical intermediates. rsc.org
Intramolecular cyclization is a key mechanistic step in the synthesis of many complex heterocyclic systems derived from pyrazoles. The presence of a thioether linkage can significantly influence these cyclization events. For instance, in the synthesis of certain pyrazole amine thioethers, the thioether moiety in an intermediate was found to facilitate a 5-exo-dig cyclization reaction, a role attributed to the activation of a nitrile group by the sulfur atom. researchgate.net
Gold-catalyzed intramolecular cyclizations of N-propargyl indole (B1671886) derivatives bearing a pyrazole unit have also been studied mechanistically. metu.edu.tr These reactions can proceed via different pathways depending on the substitution of the alkyne. Terminal alkynes tend to undergo a 6-exo-dig cyclization, while internal alkynes favor a 7-endo-dig pathway. metu.edu.tr The mechanism can also involve the isomerization of the propargyl group to an allene (B1206475) intermediate, which then participates in the cyclization cascade. metu.edu.tr Theoretical calculations using density functional theory (DFT) have also been employed to study the intramolecular cyclization of O-propargylated pyrazole derivatives, providing deeper insight into the construction of fused heterocyclic systems. metu.edu.tr
Kinetic and thermodynamic studies provide quantitative insights into the feasibility and rate of reactions involving pyrazole derivatives. A detailed kinetic study of the oxidation of methylaminopyrazole formamidine (B1211174) by potassium permanganate in a neutral medium revealed that the reaction follows first-order kinetics with respect to the permanganate concentration and fractional-first-order with respect to the pyrazole derivative concentration. aun.edu.eg The proposed mechanism involves the formation of a 1:1 intermediate complex between the reactants, which then decomposes in the rate-determining step. aun.edu.eg The activation parameters for the slow step and the thermodynamic quantities for the complex formation were evaluated, providing a comprehensive understanding of the reaction dynamics. aun.edu.eg
Table 2: Kinetic and Thermodynamic Parameters for the Oxidation of Methylaminopyrazole Formamidine
| Parameter | Value | Unit | Citation |
|---|---|---|---|
| Activation Energy (Ea) | 35.6 ± 1.8 | kJ mol⁻¹ | aun.edu.eg |
| Enthalpy of Activation (ΔH‡) | 33.1 ± 1.8 | kJ mol⁻¹ | aun.edu.eg |
| Entropy of Activation (ΔS‡) | -143.5 ± 6.2 | J K⁻¹ mol⁻¹ | aun.edu.eg |
| Gibbs Energy of Activation (ΔG‡) | 75.9 ± 3.6 | kJ mol⁻¹ | aun.edu.eg |
| Enthalpy of Complex Formation (ΔH°) | -21.4 ± 1.2 | kJ mol⁻¹ | aun.edu.eg |
| Entropy of Complex Formation (ΔS°) | -17.8 ± 4.1 | J K⁻¹ mol⁻¹ | aun.edu.eg |
| Gibbs Energy of Complex Formation (ΔG°) | -16.1 ± 2.4 | kJ mol⁻¹ | aun.edu.eg |
Data from the oxidation of methylaminopyrazole formamidine by permanganate ion at 25°C.
In another study, the lipase-catalyzed hydrolytic resolution of (R,S)-alcohols was achieved using (R,S)-1-phenylethyl 4-bromopyrazole carbamate (B1207046) as a model substrate. epa.gov A kinetic analysis, which accounted for alcohol inhibition effects, was used to estimate the kinetic constants. Furthermore, the thermodynamic parameters ΔΔH and ΔΔS were determined, revealing a linear enthalpy-entropy compensation relationship. epa.gov Such analyses are crucial for optimizing reaction conditions and understanding the factors that control reaction selectivity and efficiency. nih.govsemanticscholar.org
Spectroscopic and Structural Elucidation of 1h Pyrazol 4 Yl Methanethiol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of heteroatoms.
¹H and ¹³C NMR spectroscopies provide detailed information about the number and types of protons and carbons in a molecule, as well as their connectivity.
For (1H-Pyrazol-4-yl)methanethiol, the ¹H NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring protons, the methylene (B1212753) (-CH₂-) protons, the thiol (-SH) proton, and the N-H proton. The pyrazole ring protons at the C-3 and C-5 positions are chemically equivalent due to tautomerism and would appear as a single signal. The chemical shift of the C-4 proton in unsubstituted pyrazole is observed around 5.76 ppm; upon substitution, this signal is absent and replaced by signals for the methanethiol (B179389) group. researchgate.net The methylene protons adjacent to the sulfur atom and the pyrazole ring are expected to appear as a singlet, while the thiol proton signal is typically a broad singlet. The N-H proton of the pyrazole ring also presents as a broad singlet at a downfield chemical shift.
The ¹³C NMR spectrum provides complementary information. The chemical shifts of the pyrazole ring carbons are particularly sensitive to the position of substituents and tautomeric equilibria. cdnsciencepub.com In N-H pyrazoles, the signals for C-3 and C-5 are often averaged due to rapid proton exchange, whereas the C-4 signal is distinctly observed. cdnsciencepub.comipb.pt The introduction of the methanethiol group at the C-4 position would significantly influence the chemical shift of this carbon. The methylene carbon (-CH₂SH) would appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| H-3, H-5 | ¹H | ~7.5 - 7.8 | Singlet | Protons on the pyrazole ring. nih.govsci-hub.st |
| -CH₂- | ¹H | ~3.7 - 4.0 | Singlet | Methylene protons adjacent to ring and sulfur. |
| -SH | ¹H | ~1.5 - 2.0 | Broad Singlet | Thiol proton, position can vary with solvent and concentration. |
| N-H | ¹H | >10.0 | Broad Singlet | Pyrazole ring N-H proton. wiley.com |
| C-3, C-5 | ¹³C | ~135 - 145 | - | Pyrazole ring carbons, may be averaged due to tautomerism. cdnsciencepub.comresearchgate.net |
| C-4 | ¹³C | ~105 - 115 | - | Substituted carbon of the pyrazole ring. cdnsciencepub.com |
Note: Predicted values are based on data for analogous pyrazole and thiol compounds. Actual values may vary based on solvent and experimental conditions.
Nitrogen NMR, particularly ¹⁵N NMR, is a powerful technique for studying nitrogen-containing heterocycles like pyrazoles. It provides direct information about the electronic environment of the nitrogen atoms. acs.org Pyrazole has two distinct nitrogen atoms: a pyrrole-like nitrogen (N-1) which is bonded to a hydrogen, and a pyridine-like nitrogen (N-2) which is doubly bonded to carbon. mdpi.com These two nitrogens exhibit significantly different ¹⁵N chemical shifts.
In solution, the rapid tautomeric exchange of the N-H proton between the two nitrogen atoms often results in a single, averaged ¹⁵N signal. However, in the solid state or under conditions where the exchange is slow, two distinct signals can be resolved. researchgate.net The chemical shifts are also highly sensitive to protonation and hydrogen bonding. acs.orgmdpi.com For this compound, ¹⁵N NMR would confirm the presence of the two non-equivalent nitrogen atoms characteristic of the pyrazole ring.
Table 2: Representative ¹⁵N NMR Chemical Shifts (δ) for Pyrazole Derivatives
| Nitrogen Atom | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| N-1 (Pyrrole-type) | ~185 - 195 | Chemical shift relative to nitromethane. mdpi.com Value is for the protonated nitrogen. |
Note: Values are based on data for substituted pyrazoles and can be significantly influenced by solvent and tautomeric equilibrium. mdpi.com
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations (stretching and bending).
The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3100-3200 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring, often broadened due to hydrogen bonding. wiley.commdpi.com The S-H stretching vibration of the thiol group typically appears as a weak, sharp band in the 2550-2600 cm⁻¹ region. msu.educhemistrytalk.org The C-H stretching vibrations of the aromatic pyrazole ring are found just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methylene group appears just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring give rise to absorptions in the 1400-1600 cm⁻¹ range. The C-S stretching vibration is typically weak and found in the fingerprint region, between 600 and 800 cm⁻¹. cdnsciencepub.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H stretch | Pyrazole Ring | 3100 - 3200 | Medium, Broad |
| C-H stretch (aromatic) | Pyrazole Ring | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | -CH₂- | 2850 - 2960 | Medium |
| S-H stretch | Thiol (-SH) | 2550 - 2600 | Weak, Sharp |
| C=N / C=C stretch | Pyrazole Ring | 1400 - 1600 | Medium to Strong |
Source: Data compiled from general IR tables and studies on pyrazole and thiol compounds. mdpi.commsu.educhemistrytalk.orgcdnsciencepub.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic systems like pyrazole exhibit characteristic absorptions corresponding to π→π* transitions. For many pyrazole derivatives, these transitions result in absorption bands in the ultraviolet region, typically below 300 nm. nih.govekb.eg The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands are influenced by the substituents on the pyrazole ring and the solvent used. The presence of the sulfur atom in the methanethiol group may lead to additional, weaker n→σ* transitions. In some highly conjugated pyrazole systems, intramolecular charge transfer (ICT) bands can appear at longer wavelengths, extending into the visible region. rsc.org For this compound, a primary absorption band corresponding to the π→π* transition of the pyrazole chromophore is expected.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information based on the fragmentation pattern of the molecule upon ionization.
For this compound (C₄H₆N₂S), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight (114.0252 g/mol ). The fragmentation pattern would be characteristic of the pyrazole and thiol moieties. Common fragmentation pathways would likely include the loss of the thiol group (-SH), the cleavage of the C-S bond to lose a •CH₂SH radical, and the characteristic fragmentation of the pyrazole ring itself. The observation of the molecular ion peak and a rational fragmentation pattern provides strong evidence for the proposed structure. wiley.com
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 114 | [M]⁺ | [C₄H₆N₂S]⁺ | Molecular Ion |
| 81 | [M - SH]⁺ | [C₄H₅N₂]⁺ | Loss of a sulfhydryl radical |
| 68 | [C₃H₄N₂]⁺ | [C₃H₄N₂]⁺ | Pyrazole ring fragment |
X-ray Crystallography for Solid-State Molecular Architecture Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
For pyrazole derivatives, X-ray crystallography confirms the planarity of the five-membered ring. iucr.orgspast.org A key structural feature of N-unsubstituted pyrazoles is their ability to form extensive hydrogen-bonding networks. The N-H group acts as a hydrogen bond donor, while the sp²-hybridized N-2 atom acts as an acceptor. mdpi.com This leads to the formation of various supramolecular motifs, such as dimers, trimers, or catemeric (chain-like) structures. mdpi.combohrium.com For 4-substituted-1H-pyrazoles, both trimeric and catemeric motifs have been observed, depending on the nature of the substituent at the 4-position. mdpi.com An X-ray crystal structure of this compound would be expected to show a planar pyrazole ring and reveal the specific hydrogen-bonding motif that governs its crystal packing.
Table 5: Representative Crystallographic Data for a 4-Substituted Pyrazole Analog (4-Iodo-1H-pyrazole)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.0199(4) |
| b (Å) | 5.5681(3) |
| c (Å) | 12.3083(7) |
| β (°) | 107.032(3) |
| Volume (ų) | 525.68(5) |
| Z | 4 |
Source: Data for 4-Iodo-1H-pyrazole, a structural analog. mdpi.com These parameters are illustrative of a typical pyrazole crystal structure.
Advanced Analytical Techniques (e.g., Elemental Analysis, Thermal Analysis, Electrochemical Studies)
Beyond routine spectroscopic methods, a suite of advanced analytical techniques is indispensable for the comprehensive characterization of this compound derivatives. These methods provide fundamental information on elemental composition, thermal stability, and electrochemical behavior, which are critical for confirming the synthesis of new compounds and understanding their material properties.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a synthesized compound. This analysis is crucial for verifying the molecular formula of novel this compound derivatives. The experimentally determined weight percentages of each element are compared against the calculated theoretical values for the proposed structure. A close correlation between the experimental and calculated values provides strong evidence for the successful synthesis and purity of the compound.
For instance, in the synthesis of various pyrazole derivatives, elemental analysis is routinely employed to confirm their composition. nih.govsioc-journal.cnmdpi.com The synthesis of new haloaminopyrazole derivatives was confirmed by elemental analysis, which provided the percentage of C, H, N, and other elements, corroborating the proposed structures. nih.gov Similarly, the characterization of novel 2-[3-(2-substituedphenyl)-1H-pyrazol-1-yl]-4,6-dimethoxypyrimidine derivatives and a complex chromeno[2,3-b]pyridine derivative containing a pyrazole moiety relied on elemental analysis to validate their molecular formulas. sioc-journal.cnmdpi.com
Below is a representative data table illustrating typical results from the elemental analysis of various pyrazole derivatives, showcasing the comparison between calculated and found elemental percentages.
Table 1: Elemental Analysis Data for Representative Pyrazole Derivatives
| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile | C₁₈H₁₄N₈O₂ | C: 57.14; H: 3.73; N: 29.61 | C: 57.02; H: 3.65; N: 29.53 | mdpi.com |
| Halogenoaminopyrazole Derivative (4a) | C₁₄H₁₄FN₃ | C: 68.55; H: 5.75; N: 17.13 | C: 68.50; H: 5.70; N: 17.05 | nih.gov |
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and phase behavior of this compound derivatives. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures, thermal stability, and the composition of intermediate and final products. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting points, glass transitions, and other phase transitions.
Studies on various pyrazole and imidazole-based compounds have demonstrated the utility of these techniques. hbni.ac.in For example, TGA of novel pyrazole-based diboron (B99234) complexes showed high thermal stabilities with decomposition temperatures often exceeding 350 °C. hbni.ac.in In the characterization of Co(II) complexes with pyrazole derivatives, TGA experiments were used to reveal the nature of the complex species as anhydrous and to confirm their compositions. researchgate.net The thermal decomposition of tetrazole compounds, which share the nitrogen-rich heterocyclic feature with pyrazoles, has been studied using DSC to determine characteristic parameters like onset decomposition temperature and heat of decomposition. maxapress.com
The following table summarizes hypothetical thermal analysis data for a this compound derivative to illustrate the type of information obtained.
Table 2: Representative Thermal Analysis Data for a Pyrazole Derivative
| Technique | Parameter | Observation | Interpretation | Reference |
|---|---|---|---|---|
| TGA | Onset Decomposition Temp. (Td5) | 250 °C | Temperature at which 5% weight loss occurs, indicating the start of thermal degradation. | hbni.ac.in |
| TGA | Residual Mass @ 600 °C | 15% | Indicates the formation of a stable char or inorganic residue after decomposition. | researchgate.net |
| DSC | Melting Point (Tm) | 185 °C (Endothermic Peak) | Temperature of solid-to-liquid phase transition. | researchgate.net |
Electrochemical Studies
Electrochemical studies, including techniques like cyclic voltammetry (CV), potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS), are utilized to investigate the redox properties of this compound derivatives and their interactions with surfaces. These studies are particularly prevalent in the field of corrosion science, where pyrazole derivatives have been explored as corrosion inhibitors for various metals and alloys.
For instance, the electrochemical behavior of several pyrazole derivatives has been investigated to understand their efficacy in protecting mild steel in acidic media. researchgate.netresearchgate.net Potentiodynamic polarization studies have shown that these compounds can act as mixed-type inhibitors, affecting both anodic and cathodic corrosion reactions. researchgate.netnih.gov EIS investigations help in understanding the mechanism of inhibition by analyzing the changes in polarization resistance and double-layer capacitance at the metal-electrolyte interface. researchgate.netresearchgate.net The adsorption of these inhibitor molecules on the metal surface, which is a key aspect of their protective action, often follows established adsorption isotherms like the Langmuir isotherm. researchgate.netresearchgate.net
The electrochemical properties of pyrazole-based boron complexes have also been studied to determine their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for applications in organic electronics. hbni.ac.in
Table 3: Summary of Electrochemical Studies on Pyrazole Derivatives
| Technique | System | Key Findings | Application | Reference |
|---|---|---|---|---|
| Potentiodynamic Polarization | Mild Steel in 1 M HCl with pyrazole derivatives | Derivatives act as mixed-type inhibitors; inhibition efficiency increases with concentration. | Corrosion Inhibition | researchgate.netnih.gov |
| Electrochemical Impedance Spectroscopy (EIS) | Carbon Steel in 0.5 M HCl with pyrazolone (B3327878) derivatives | Increased polarization resistance in the presence of inhibitors, indicating formation of a protective film. | Corrosion Inhibition | researchgate.net |
Computational and Theoretical Studies of 1h Pyrazol 4 Yl Methanethiol
Quantum Chemical Investigations and Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a predominant quantum chemical method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov
Electronic Properties and Frontier Molecular Orbitals (FMOs)This analysis focuses on the distribution of electrons within the molecule. Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity.wikipedia.orgIt primarily examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the ionization potential.
LUMO: Represents the innermost empty orbital and acts as an electron acceptor. Its energy level is related to the electron affinity.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates that the molecule is more easily excitable and reactive. malayajournal.org
Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. asrjetsjournal.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical methods typically study static molecules, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. mdpi.com An MD simulation of (1H-Pyrazol-4-yl)methanethiol would provide insights into its conformational flexibility, the interactions between molecules in a condensed phase, and its behavior in a solvent like water. This is particularly useful for understanding how the molecule behaves in a biological or solution-based environment. researchgate.net
Solvation Effects in Computational Modeling
The properties and reactivity of a molecule can change significantly in the presence of a solvent. Computational models can account for these effects using either implicit or explicit solvent models. dntb.gov.ua Implicit models treat the solvent as a continuous medium, while explicit models include individual solvent molecules. Applying these models to this compound would provide a more realistic understanding of its structure and electronic properties in solution. dntb.gov.ua
Applications of 1h Pyrazol 4 Yl Methanethiol in Advanced Chemical Synthesis
Role as a Versatile Building Block in Organic Transformations
The dual functionality of (1H-Pyrazol-4-yl)methanethiol provides it with a versatile reactivity profile, allowing it to participate in a wide array of organic transformations. The pyrazole (B372694) ring can undergo N-alkylation, offering a straightforward method for introducing substituents that can modulate the molecule's steric and electronic properties. mdpi.comsemanticscholar.orgresearchgate.net The nitrogen atoms of the pyrazole ring can also act as nucleophiles or participate in cycloaddition reactions, further expanding its synthetic utility. beilstein-journals.orgorganic-chemistry.org
The methanethiol (B179389) group is a potent nucleophile, readily undergoing S-alkylation with various electrophiles to form thioethers. This reactivity is fundamental to its role as a building block, enabling the facile introduction of the pyrazolyl-methylthio moiety into larger molecular frameworks. Furthermore, the thiol group can be oxidized to form disulfides or sulfonic acids, providing access to a different class of sulfur-containing compounds. The sulfur atom can also participate in the formation of other functional groups, such as thioesters and thiocyanates. For instance, pyrazole derivatives can undergo thiocyanation at the C4 position, demonstrating the ring's susceptibility to electrophilic substitution and the introduction of sulfur-containing functionalities. beilstein-journals.org
The combination of these reactive sites allows for the strategic and sequential modification of this compound, making it a highly adaptable component in the synthesis of complex organic molecules. Its ability to act as both a nucleophile and an electrophile (after suitable activation) at different parts of the molecule underscores its versatility in organic synthesis.
Utilization in Peptide Chemistry: Thioester Surrogates for Native Chemical Ligation (NCL)
Native Chemical Ligation (NCL) is a cornerstone of modern peptide and protein synthesis, enabling the coupling of unprotected peptide segments to form larger proteins. chemistryviews.org A key component of NCL is the C-terminal peptide thioester, which reacts with an N-terminal cysteine residue of another peptide. While effective, the synthesis of peptide thioesters can sometimes be challenging.
Recent advancements have introduced the use of pyrazole-based reagents as efficient thioester surrogates in NCL. chemistryviews.orgnih.govrsc.orgresearchgate.net In this methodology, a C-terminal peptide hydrazide is converted into a peptide acyl-pyrazole. This is achieved through a mild and chemoselective reaction with acetylacetone (B45752), leveraging the classic Knorr pyrazole synthesis. chemistryviews.orgnih.gov The resulting peptide acyl-pyrazole is a mild acylating agent that can be readily exchanged with an aryl thiol in situ to generate the highly reactive peptide thioester required for NCL. nih.govresearchgate.net
| Peptide Ligation Step | Reagents and Conditions | Outcome | Reference |
| Acyl-Pyrazole Formation | Peptide hydrazide, acetylacetone (acac), acidic buffer (pH 3.0) | Formation of a weakly activated peptide N-acyl pyrazole intermediate. | nih.govrsc.org |
| Thioester Exchange | Peptide acyl-pyrazole, aryl thiol (e.g., MPAA) | Efficient exchange to the corresponding peptide thioester. | nih.govresearchgate.net |
| Native Chemical Ligation | Peptide thioester, N-terminal cysteine peptide, neutral pH (pH 6.5-7.0) | Formation of a native amide bond at the ligation site. | chemistryviews.orgrsc.org |
This interactive table summarizes the key steps in pyrazole-mediated Native Chemical Ligation.
Precursor in the Synthesis of Complex Heterocyclic Systems
The pyrazole nucleus is a common scaffold in a multitude of biologically active compounds and complex heterocyclic systems. This compound, with its reactive pyrazole and methanethiol functionalities, serves as an excellent starting material for the construction of fused and substituted heterocyclic structures.
The pyrazole ring itself can be a building block for more complex systems. For example, 5-aminopyrazole derivatives are widely used to synthesize fused pyrazole systems like imidazo[1,2-b]pyrazoles and pyrazolo[1,5-a]pyrimidines through cyclization reactions with various electrophiles. nih.govnanobioletters.com Similarly, the hydrazine (B178648) derivatives of pyrazoles can be cyclized to form pyrazolotriazolopyrimidines. nih.gov
The methanethiol group of this compound can be strategically employed to construct sulfur-containing heterocycles. For instance, the reaction of pyrazole derivatives with reagents like phenyl isothiocyanate can lead to the formation of pyrazolothiadiazoles and pyrazolotriazoles. researchgate.net The nucleophilic nature of the thiol allows for its incorporation into ring systems through reactions with appropriate bifunctional electrophiles. This approach can be used to synthesize a variety of fused systems where the pyrazole ring is annulated with a sulfur-containing heterocycle. The versatility of the pyrazole scaffold, combined with the reactivity of the thiol group, makes this compound a promising precursor for the discovery of novel heterocyclic compounds with potential applications in medicinal and materials chemistry. mdpi.com
| Starting Pyrazole Derivative | Reagent(s) | Resulting Heterocyclic System | Reference |
| 5-Aminopyrazole | Ethoxymethylenemalononitrile | Pyrazolo[1,5-a]pyrimidine | nanobioletters.com |
| 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | Hydrazine hydrate | (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine | nih.gov |
| Pyrazole-4-carbaldehyde | 5-Amino-1H-pyrazole-4-carbonitrile, ethyl cyanoacetate (B8463686) | Dihydropyrazolo[1,5-a]pyrimidine | nih.gov |
This interactive table provides examples of complex heterocyclic systems synthesized from pyrazole precursors.
Design and Synthesis of Ligands for Coordination Chemistry and Catalysis
This compound is a potential candidate for the design of bidentate or polydentate ligands. The pyrazole nitrogen and the sulfur atom of the methanethiol group can coordinate to a metal center, forming a stable chelate ring. The modular nature of this scaffold allows for the synthesis of a variety of ligand systems. For example, the pyrazole nitrogen can be functionalized to introduce additional donor groups, leading to the formation of tripodal or scorpionate-type ligands. nih.goveiu.edu
Metal complexes of pyrazole-based ligands have shown significant catalytic activity in various organic transformations. researchgate.net For instance, cobalt complexes with pyrazole ligands have been used as catalysts for the peroxidative oxidation of cyclohexane. nih.gov The electronic properties of the metal center, and consequently its catalytic activity, can be fine-tuned by modifying the substituents on the pyrazole ligand. The introduction of a sulfur donor atom, as in ligands derived from this compound, can influence the redox properties and reactivity of the metal complex, potentially leading to novel catalytic applications. Diorganotin(IV) complexes with pyrazole-containing organoselenolato ligands have also been synthesized and structurally characterized, highlighting the versatility of pyrazole-based ligands in stabilizing various metal centers. nih.gov The coordination chemistry of such ligands is a promising area for the development of new catalysts for challenging chemical transformations. nih.govresearchgate.net
| Metal Center | Ligand Type | Application | Reference |
| Cobalt(II) | 3-Phenylpyrazole | Catalytic oxidation of cyclohexane | nih.gov |
| Iron(II) | α,α,α',α'-Tetra(pyrazolyl)lutidine | C-H bond oxidation | researchgate.net |
| Cadmium(II), Copper(II), Iron(III) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Antibacterial activity | nih.gov |
| Tin(IV) | Pyrazole-based organoselenolato ligands | Hypercoordinated species | nih.gov |
This interactive table showcases examples of metal complexes with pyrazole-based ligands and their applications.
Investigations into the Biological Activity Mechanisms of 1h Pyrazol 4 Yl Methanethiol Derivatives
Molecular Docking and Computational Studies of Receptor/Enzyme Interactions
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a specific protein target. For pyrazole (B372694) derivatives, these studies are crucial for understanding their interactions with various enzymes and receptors, providing a rationale for their biological activity and guiding the design of more potent molecules. mdpi.comresearchgate.net
Researchers have successfully used docking simulations to investigate the interaction of pyrazole derivatives with a range of protein targets, including receptor tyrosine kinases and other protein kinases that are pivotal in cancer and inflammatory diseases. nih.govresearchgate.netnih.gov For example, docking studies on targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A kinase, and Cyclin-Dependent Kinase 2 (CDK2) have revealed that pyrazole derivatives can fit deeply within the ATP-binding pocket. nih.govresearchgate.net The interactions are often stabilized by hydrogen bonds and van der Waals forces with key amino acid residues in the active site. researchgate.netekb.eg
In one study, specific 1H-pyrazole derivatives were evaluated against VEGFR-2, Aurora A, and CDK2. The results, summarized below, show the binding energies and key interactions, indicating the potential of these compounds as inhibitors. nih.gov
| Target Protein | Derivative | Binding Energy (kcal/mol) | Interacting Residues (Examples) |
| VEGFR-2 | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.09 | Cys919, Asp1046 |
| Aurora A | 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -8.57 | Arg220, Leu263 |
| CDK2 | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.35 | Lys33, Gln131 |
This table presents data from docking studies of various pyrazole derivatives with different protein kinases, illustrating their potential as inhibitors.
These computational models provide a molecular basis for the inhibitory activity of pyrazole compounds and are instrumental in the rational design of new derivatives of (1H-Pyrazol-4-yl)methanethiol targeting specific proteins. ekb.eg
Enzymatic Inhibition Studies and Mechanistic Elucidation (e.g., DNA gyrase, Xanthine (B1682287) Oxidase)
Experimental enzymatic assays are essential to validate computational predictions and to quantitatively measure the inhibitory potential of this compound derivatives against specific enzymes. Key targets include DNA gyrase, an enzyme crucial for bacterial survival, and Xanthine Oxidase (XO), which is involved in gout and oxidative stress. nih.govnih.gov
DNA Gyrase Inhibition: DNA gyrase is a bacterial topoisomerase that is a well-established target for antibiotics. researchgate.net Several pyrazole derivatives have been synthesized and identified as potent inhibitors of this enzyme. nih.gov For instance, studies on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives demonstrated strong inhibitory activity against DNA gyrase from both Bacillus subtilis and Staphylococcus aureus. nih.gov A strong correlation was observed between the minimum inhibitory concentrations (MICs) against the bacteria and the 50% inhibitory concentrations (IC₅₀) against the enzyme, confirming that DNA gyrase inhibition is the primary mechanism of antibacterial action. nih.gov One particularly potent compound exhibited an IC₅₀ value of 0.125 µg/mL against S. aureus DNA gyrase. nih.gov Docking simulations further supported these findings by showing that the inhibitor fits into the enzyme's active site. nih.govresearchgate.net
Xanthine Oxidase Inhibition: Xanthine Oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. benthamdirect.com Overproduction of uric acid can lead to hyperuricemia and gout. Pyrazole derivatives have emerged as promising XO inhibitors. nih.govresearchgate.net Studies have shown that certain pyrazolyl analogues exhibit potent XO inhibitory activity, with some compounds demonstrating IC₅₀ values in the sub-micromolar range. nih.gov For example, one derivative showed a potent XO inhibitory activity with an IC₅₀ of 0.83 μM, which correlated with its anticancer activity against human colon cancer cells. nih.gov The mechanism often involves the pyrazole core interacting with key residues like Glutamate 802 and Arginine 880 within the molybdenum center of the enzyme, similar to known XO inhibitors. researchgate.net
| Enzyme Target | Derivative Class | Potency (IC₅₀) | Reference |
| S. aureus DNA Gyrase | 4,5-dihydro-1H-pyrazole derivative | 0.125 µg/mL | nih.gov |
| B. subtilis DNA Gyrase | N′-benzoyl-pyrazole-carbohydrazide | 0.25 µg/mL | nih.gov |
| Xanthine Oxidase | Pyrazolyl analogue with pyridine (B92270) nucleus | 0.83 µM | nih.gov |
| Xanthine Oxidase | Hybrid pyrazolyl derivative | 10.87 µM | nih.govbenthamdirect.com |
This table summarizes the inhibitory potency of different pyrazole derivatives against key enzymatic targets.
Antioxidant Activity Investigations at a Molecular Level
Many pyrazole-containing compounds exhibit significant antioxidant properties, which are investigated through various in vitro assays that probe their mechanisms at a molecular level. nih.govnih.gov The primary mechanisms of action include free radical scavenging and inhibition of pro-oxidative enzymes. nih.gov
The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide (B77818) radical scavenging assays. nih.gov The pyrazole scaffold itself contributes to this activity, particularly the N-H proton, which can be donated to neutralize free radicals. nih.gov In studies involving pyrazole-based hybrids, compounds demonstrated a remarkable ability to scavenge DPPH radicals, with their activity sometimes comparable to standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA). nih.govasianpubs.org
Further mechanistic studies on human platelets and endothelial cells have shown that pyrazole derivatives can protect against oxidative stress by inhibiting superoxide anion production, reducing lipid peroxidation, and suppressing NADPH oxidase activity. nih.gov These actions help restore the efficiency of oxidative phosphorylation in cells under oxidative duress. nih.gov The antioxidant activity (AA%) of some pyrazole derivatives, calculated using the Trolox equivalent antioxidant capacity, has been quantified, with some molecules showing marked radical scavenging potential. nih.gov
Structure-Activity Relationship (SAR) Studies in the Context of Molecular Mechanisms
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. These studies provide insights into the molecular mechanisms by identifying which functional groups and structural features are critical for interaction with biological targets. rsc.orgtandfonline.com
For pyrazole-based compounds, SAR studies have revealed several key principles:
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly impact efficacy. For instance, in a series of pyrazole-derived hydrazones with antibacterial activity, the presence of a naphthyl group was found to be crucial for potent growth inhibition of Gram-positive bacteria. nih.gov
Role of Aromatic and Heterocyclic Rings: The addition of different aromatic or heterocyclic rings to the pyrazole core can modulate activity. In XO inhibitors, the presence of a bromo group on an attached phenyl ring was found to significantly enhance inhibitory activity. researchgate.net Similarly, for P2X(7) receptor antagonists, modifications to the groups attached to the pyrazole core led to the identification of compounds with enhanced potency and favorable pharmacokinetic properties. researchgate.net
Impact of Linkers: The nature of the linker connecting the pyrazole core to other pharmacophores is also critical. Studies on pyrazole carboxamide derivatives as kinase inhibitors have shown that the type of amide linkage influences binding and selectivity. researchgate.net
These SAR insights are crucial for optimizing lead compounds, allowing medicinal chemists to rationally design next-generation derivatives of this compound with improved potency, selectivity, and drug-like properties. researchgate.netresearchgate.net
Antimicrobial Activity Studies Focused on Cellular or Molecular Targets
The antimicrobial properties of this compound derivatives are a significant area of investigation, with studies focusing on identifying their specific cellular and molecular targets to understand their mechanism of action. nih.govnih.gov
A primary molecular target for many antibacterial pyrazole derivatives is DNA gyrase . nih.gov As detailed in section 7.2, inhibition of this enzyme disrupts bacterial DNA replication, leading to cell death. The correlation between enzyme inhibition (IC₅₀) and bacterial growth inhibition (MIC) provides strong evidence for this mechanism. nih.gov
Other reported mechanisms of antimicrobial action for pyrazole-based compounds include:
Disruption of the Bacterial Cell Wall: Certain naphthyl-substituted pyrazole-derived hydrazones have been shown to exert their antibacterial effect by disrupting the integrity of the bacterial cell wall. nih.gov
Inhibition of Protein Synthesis: Some pyrazole-derived oxazolidinones have been reported as potent inhibitors of bacterial protein synthesis, with activity against resistant strains like MRSA. nih.gov
The effectiveness of these compounds varies against different microorganisms, which can be attributed to differences in cell wall structure or the impermeability of microbial cells. nih.gov The table below shows the minimum inhibitory concentration (MIC) for selected pyrazole derivatives against various microbial strains.
| Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazole-Thiobarbituric Acid | C. albicans | 4 | mdpi.com |
| Pyrazole-Thiobarbituric Acid | S. aureus | 16 | mdpi.com |
| Naphthyl-pyrazole Hydrazone | S. aureus | 0.78 - 1.56 | nih.gov |
| 4,5-dihydro-1H-pyrazole | B. subtilis | 0.39 | nih.gov |
| Pyrazolyl 1,3,4-Thiadiazine | S. aureus | 62.5 | nih.gov |
This table illustrates the antimicrobial potency of various pyrazole derivatives against different bacterial and fungal strains.
Future Directions and Emerging Research Avenues
Development of Innovative and Sustainable Synthetic Routes
The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that are often resource-intensive and can generate hazardous waste. The future of chemical synthesis, however, lies in the development of green and sustainable practices. For (1H-Pyrazol-4-yl)methanethiol, this translates to a focus on methodologies that are atom-economical, utilize eco-friendly solvents, and operate under milder reaction conditions.
Current research is exploring a variety of green synthetic strategies applicable to pyrazole derivatives, which can be adapted for this compound. These include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.
Ultrasonic irradiation: The use of ultrasound can enhance reaction rates and efficiency.
Grinding techniques: Solid-state reactions minimize the use of solvents.
Use of ionic liquids: These non-volatile solvents can be recycled and reused.
Catalyst-free synthesis: Developing reactions that proceed efficiently without the need for a catalyst is a key goal of green chemistry.
A practical laboratory-scale synthesis of pyrazol-4-thiols has been developed from 4-iodopyrazoles. This method utilizes a copper-catalyzed C-I to C-S exchange with thiobenzoic acid as a surrogate for the thiol group, followed by a gentle cleavage of the benzoyl group. This approach is notable for its tolerance of various functional groups and its scalability, avoiding the need for chromatographic purification.
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased efficiency and throughput |
| Ultrasonic Irradiation | Enhanced reaction rates through acoustic cavitation | Milder reaction conditions, reduced energy consumption |
| Grinding Techniques | Solvent-free or minimal solvent conditions | Reduced waste and environmental impact |
| Ionic Liquids | Recyclable, non-volatile reaction media | Improved sustainability of the synthetic process |
| Catalyst-Free Reactions | Simplification of reaction procedures and purification | Cost-effective and environmentally friendly |
| Cu-catalyzed C-S Coupling | Tolerance of various functional groups, scalability | Practical and efficient route from readily available starting materials |
In-depth Mechanistic Studies of Novel Chemical Transformations
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The interplay between the pyrazole ring and the thiol group offers a rich field for mechanistic investigation.
Future research will likely focus on:
Oxidation-induced reactions: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids. Mechanistic studies, potentially employing computational modeling, can elucidate the pathways of these transformations.
Nucleophilic reactions: The thiol group can act as a potent nucleophile, participating in a variety of reactions to form new sulfur-containing compounds.
Metal-ligand cooperation: In the context of coordination chemistry, the pyrazole ring and the thiol group can act in concert to facilitate catalytic cycles. Understanding the mechanistic details of this cooperation is key to designing more efficient catalysts.
One area of interest is the synthesis of pyrazole amine thioethers, where the introduction of a thioether linkage can be facilitated by the pyrazole moiety. Mechanistic studies have shown that in some cases, the thioether can be introduced at room temperature without the need for an oxidizing agent, a significant departure from traditional methods.
Advanced Applications in Materials Science and Polymer Chemistry
The unique properties of this compound make it a promising building block for a new generation of functional materials and polymers. The pyrazole ring offers thermal stability and coordination capabilities, while the thiol group provides a reactive handle for polymerization and surface modification.
Emerging research in this area includes:
Functional Polymers: The thiol group can be utilized in thiol-ene click chemistry to create a variety of polymers with tailored properties. These polymers could find applications in coatings, adhesives, and biomedical devices. The incorporation of the pyrazole moiety can impart desirable characteristics such as enhanced thermal stability and metal-binding capabilities.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the pyrazole ring to coordinate with metal ions opens up the possibility of creating novel coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis.
Surface Modification: The thiol group can readily bind to gold and other metal surfaces, allowing for the creation of self-assembled monolayers. This could be exploited in the development of sensors, electronic devices, and corrosion inhibitors.
While specific applications of this compound in this area are still in their early stages, the broader class of pyrazole-containing polymers has shown promise in various fields.
Exploration of New Catalytic Systems Incorporating Pyrazole-Thiol Ligands
The combination of a pyrazole ring and a thiol group in this compound makes it an attractive ligand for the development of new catalytic systems. The pyrazole provides a nitrogen donor for coordination to a metal center, while the thiol can act as a soft sulfur donor. This combination of hard and soft donor atoms can lead to unique catalytic activities.
Future research in this area will likely focus on:
Homogeneous Catalysis: Metal complexes of this compound could be effective catalysts for a variety of organic transformations, including cross-coupling reactions, oxidation reactions, and polymerization. For example, copper complexes with pyrazole-based ligands have shown excellent catalytic activity in the oxidation of catechol to o-quinone.
Heterogeneous Catalysis: The ligand could be immobilized on a solid support to create a heterogeneous catalyst, which would offer the advantages of easy separation and recyclability.
Biomimetic Catalysis: The pyrazole and thiol moieties are found in the active sites of some metalloenzymes. Catalytic systems based on this compound could therefore serve as mimics of these enzymes, catalyzing biochemical reactions under mild conditions.
| Catalyst Type | Potential Applications | Key Research Focus |
| Homogeneous Catalysts | Cross-coupling, oxidation, polymerization | Synthesis and characterization of novel metal complexes, optimization of catalytic activity |
| Heterogeneous Catalysts | Industrial chemical processes | Immobilization of the ligand on solid supports, catalyst stability and reusability |
| Biomimetic Catalysts | Mimicking metalloenzyme activity | Understanding structure-function relationships, catalysis of biochemical reactions |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research. These computational approaches can be used to accelerate the discovery and optimization of new molecules with desired properties.
In the context of this compound and its derivatives, AI and ML can be applied to:
Predict Reaction Outcomes: ML models can be trained on existing reaction data to predict the outcome of new synthetic routes, helping to identify the most promising and sustainable methods for the synthesis of this compound.
Design Novel Catalysts: AI algorithms can be used to design new pyrazole-thiol-based ligands with enhanced catalytic activity and selectivity for specific reactions. These models can explore a vast chemical space to identify promising candidates for experimental validation.
Predict Material Properties: ML models can predict the properties of polymers and materials incorporating this compound, such as their thermal stability, mechanical strength, and electronic properties. This can guide the design of new materials with specific functionalities.
Quantitative Structure-Activity Relationship (QSAR) Studies: ML can be used to develop QSAR models that relate the chemical structure of pyrazole derivatives to their biological or catalytic activity. This can provide valuable insights for the design of more potent and selective compounds.
The integration of AI and ML into the research workflow for this compound has the potential to significantly accelerate the pace of discovery and innovation in this exciting field.
Q & A
What are the primary synthetic routes for (1H-Pyrazol-4-yl)methanethiol, and how do reaction conditions influence product selectivity?
Basic
this compound is typically synthesized via nucleophilic substitution or thiolation reactions. For example, methanol thiolation using hydrogen sulfide (H₂S) over heterogeneous catalysts like K₂WO₄/alumina is a common industrial method. Adjusting catalyst acid-base properties (e.g., reducing Lewis acidity while increasing basicity) enhances methanethiol selectivity over dimethyl sulfide by favoring proton transfer pathways .
Advanced
Advanced synthesis may involve microwave-assisted techniques to accelerate reaction kinetics or solvent-free conditions to minimize byproducts. In pyrazole-thiol derivatives, substituents on the pyrazole ring (e.g., nitro groups) can be modified via reduction or oxidation to tailor reactivity. For instance, nitro-to-amine reduction under hydrogenation conditions enables functionalization for downstream applications .
How do acid-base properties of catalysts impact the efficiency of methanol thiolation to produce this compound?
Basic
Catalysts with balanced acid-base sites optimize methanol conversion and methanethiol selectivity. K₂WO₄/alumina, a benchmark catalyst, exhibits moderate basicity that promotes H₂S adsorption and methanol activation. Excessively acidic catalysts favor side reactions (e.g., dimethyl sulfide formation), while overly basic systems reduce methanol conversion rates .
Advanced
Advanced catalyst design involves doping metal oxides (e.g., Al₂O₃) with alkali promoters (e.g., K⁺) to fine-tune surface basicity. Computational studies suggest that weak Lewis acid sites paired with Brønsted basic sites enhance intermediate stabilization. For example, potassium-modified γ-Al₂O₃ increases methanethiol yield by 15–20% compared to unmodified catalysts .
What role does this compound play in atmospheric chemistry, and how is its environmental impact quantified?
Basic
Methanethiol derivatives, including this compound, contribute to sulfur aerosol formation, which influences cloud albedo and climate cooling. Oceanic emissions are a major natural source, with methanethiol accounting for ~30% of biogenic sulfur gases in marine regions like the Southern Ocean .
Advanced
Quantitative analysis involves global ocean sampling coupled with satellite-derived atmospheric models. For example, gas chromatography-mass spectrometry (GC-MS) of Arctic and Southern Ocean samples revealed methanethiol concentrations of 0.2–1.8 nM, contributing to 30–70% increases in aerosol optical depth. Chemiluminescence detection improves sensitivity for trace-level quantification in extreme environments .
How can structural modifications of this compound enhance its bioactivity in drug discovery?
Basic
The pyrazole-thiol scaffold is a versatile pharmacophore. Substituting the pyrazole ring with electron-withdrawing groups (e.g., nitro) or aryl moieties enhances binding to biological targets like kinases. For example, 3-(4’-phenyl-1’H-pyrazol-3’-ylsulfonyl) derivatives show inhibitory activity against DNA-PK, a key enzyme in DNA repair .
Advanced
Structure-activity relationship (SAR) studies using X-ray crystallography and molecular docking reveal that the thiol group’s orientation is critical for hydrogen bonding with active-site residues. Introducing pyrrolidinyl or morpholino groups at the methanone position improves solubility and pharmacokinetics, as seen in TGF-β RI kinase inhibitors .
What analytical methods are recommended for characterizing this compound and resolving contradictory data in reactivity studies?
Basic
Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are standard for purity assessment. For example, ¹H NMR can distinguish thiol proton signals (~1.5–2.5 ppm) from pyrazole ring protons (~7–8 ppm). Discrepancies in reaction yields often arise from moisture sensitivity, necessitating Karl Fischer (KF) titration for solvent dryness verification .
Advanced
Advanced techniques include time-resolved FTIR spectroscopy to monitor transient intermediates during thiolation. Conflicting reports on nitro-group reduction pathways can be resolved via in situ Raman spectroscopy, which identifies nitro → hydroxylamine → amine progression under controlled H₂ pressure .
How does this compound contribute to prebiotic chemistry hypotheses, particularly near hydrothermal vents?
Advanced
Methanethiol is hypothesized to act as a methyl donor in prebiotic peptide synthesis. Near deep-sea vents, its formation is linked to abiotic H₂S-CH₄ interactions under high pressure. Studies at the Woods Hole Oceanic Institute detected methanethiol concentrations up to 120 µM in vent fluids, supporting its role in proto-metabolic networks .
What are the challenges in detecting and quantifying this compound in complex matrices?
Advanced
Matrix interference in biological or environmental samples requires selective derivatization. For example, alkylation with iodoacetamide stabilizes the thiol group for GC-MS analysis. In atmospheric studies, proton-transfer-reaction mass spectrometry (PTR-MS) achieves sub-ppt detection limits but requires calibration against cryogenic trapping data .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
